molecular formula C13H20N2O4 B1415100 tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate CAS No. 782493-42-9

tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

Cat. No. B1415100
CAS RN: 782493-42-9
M. Wt: 268.31 g/mol
InChI Key: HBAKXSYOYQVZSN-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate” is an organic compound . It belongs to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring bearing a carboxylic acid group .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

Isoxazole compounds are integral in drug discovery, with functionalized isoxazole scaffolds showing biological activities such as anticancer, potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activities . The compound could potentially be used in the synthesis of drugs with these activities.

Material Science

In material science, isoxazole derivatives are utilized for their photochromic properties, as electrochemical probes for metal ions like Cu 2+, and in optical applications such as dye-sensitized solar cells, high energy materials, and liquid crystals . The tert-butyl ester group could enhance solubility or alter reactivity for these applications.

Synthetic Chemistry Intermediates

The compound serves as an intermediate in the synthesis of biologically active compounds such as crizotinib . Its role as an intermediate could extend to other synthetic pathways in medicinal chemistry.

Neurological Research

Isoxazole derivatives like muscimol act as GABAA receptor agonists and ibotenic acid as neurotoxins . The compound could be explored for similar neurological effects or as a research tool in neuroscience.

Anti-inflammatory and Immunomodulatory Research

Compounds like leflunomide that contain isoxazole rings act as immunosuppressant agents . This suggests potential research applications of tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate in anti-inflammatory and immunomodulatory drug development.

Photochemistry and Photophysics

Given the photochromic nature of some isoxazole derivatives , this compound might be investigated for its photochemical properties or used in studies related to light-induced chemical reactions.

properties

IUPAC Name

tert-butyl 4-(3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)18-12(17)15-6-4-9(5-7-15)10-8-11(16)14-19-10/h8-9H,4-7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAKXSYOYQVZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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